Sec-butyl bromoacetate

Descripción general

Descripción

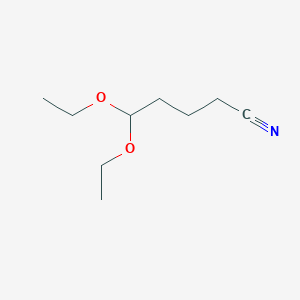

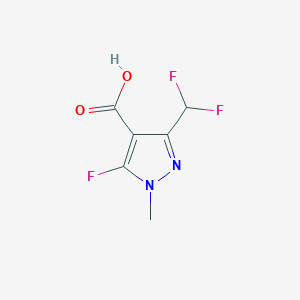

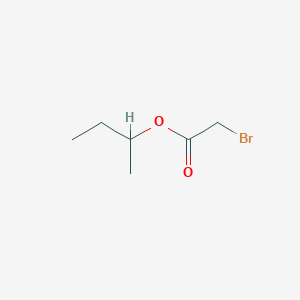

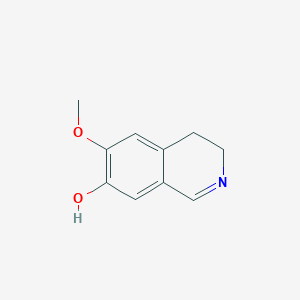

Sec-butyl bromoacetate is a chemical compound with the molecular formula C6H11BrO2 . It is also known as butan-2-yl 2-bromoacetate .

Synthesis Analysis

The synthesis of sec-butyl bromoacetate and similar compounds often involves transesterification, a useful transformation in organic synthesis . This process has seen increasing interest for the synthesis of compounds of pharmaceutical importance, as well as for biodiesel production . The simulation of the reaction system of sec-butyl acetate production from n-butenes and acetic acid has led to the development of two variants of principal technological flowsheets of the process organization .

Molecular Structure Analysis

The molecular structure of sec-butyl bromoacetate consists of 6 carbon atoms, 11 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms . The average mass is 195.054 Da .

Chemical Reactions Analysis

Sec-butyl bromoacetate may be involved in various chemical reactions. For instance, β-keto esters like sec-butyl bromoacetate can be selectively transesterified over other esters such as simple, α-keto esters or γ-keto esters . These reactions likely proceed via an enol intermediate, as chelation between the two carbonyls to a catalyst heteroatom and the presence of an enolisable α-proton is important .

Aplicaciones Científicas De Investigación

Synthesis of Organic Compounds

Sec-butyl bromoacetate is used in the synthesis of various organic compounds. For example, it has been used in the preparation of 5-bromo-3-sec.-butyl-6-methyluracil, an important intermediate in the synthesis of uracil derivatives. This process involves steps such as condensation, cyclization, and bromination, demonstrating the versatility of sec-butyl bromoacetate in organic synthesis (Huang You-lin, 2007).

Methodology in Chemical Reactions

Sec-butyl bromoacetate plays a critical role in studying the methodology of chemical reactions. For instance, it is involved in enantioselective couplings with aldehydes to produce various valuable esters and acids, indicating its significance in stereoselective synthesis (E. Corey & S. Choi, 1991).

Environmental Studies

In environmental research, sec-butyl bromoacetate derivatives have been used to study the degradation of herbicides like bromacil. These studies explore the formation of various degradation products and their environmental impacts, highlighting the compound's role in understanding environmental pollutants (A. Acher et al., 1994).

Industrial Applications

Sec-butyl bromoacetate is also significant in industrial applications. For example, its derivatives are used in the synthesis of sec-butyl alcohol, an important intermediate for various products. This showcases the compound's utility in large-scale industrial processes (Xu Huajie et al., 2021).

Photocatalysis Research

It is involved in photocatalysis research, particularly in the study of herbicide degradation under simulated solar light. This type of research is crucial for developing new environmental cleanup methods and understanding the behavior of herbicides in natural settings (Dusit Angthararuk et al., 2014).

Safety and Hazards

Sec-butyl bromoacetate can cause burns of eyes, skin, and mucous membranes . It is flammable, and its containers may explode when heated . Vapors may form explosive mixtures with air and may travel to the source of ignition and flash back . It is advised to keep away from heat/sparks/open flames/hot surfaces, keep the container tightly closed, use explosion-proof electrical/ventilating/lighting equipment, and use only non-sparking tools .

Propiedades

IUPAC Name |

butan-2-yl 2-bromoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO2/c1-3-5(2)9-6(8)4-7/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYUZHUMAYBBDJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sec-butyl bromoacetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[Lys5,MeLeu9,Nle10]-NKA(4-10)](/img/structure/B109922.png)